molecular formula C20H16BrN3O4 B2827237 methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate CAS No. 923098-90-2

methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B2827237
CAS No.: 923098-90-2
M. Wt: 442.269
InChI Key: YZHZGTLUSUPHQF-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-bromophenyl group at position 2. The acetyl-amino benzoate moiety is linked to the pyridazinone ring via an acetamide bridge.

Properties

IUPAC Name

methyl 4-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHZGTLUSUPHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated precursor and a strong base such as sodium hydride.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, the compound’s potential as a pharmacophore is of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties, given its structural similarity to other bioactive molecules.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparison

Pyridazinone derivatives share a common 6-oxopyridazinone core but differ in substituents, aromatic groups, and functional moieties. Key structural analogs include:

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Pyridazinone Substituent Aromatic Group Functional Group Molecular Formula
Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate 4-Bromophenyl 4-Aminobenzoate methyl Ester, Amide C₂₀H₁₆BrN₃O₄
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 2-Chlorobenzyl, 3-Methyl Ethyl acetate Ester C₁₆H₁₇ClN₂O₃
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 4-(Methylthio)benzyl, 3-Methyl 4-Bromophenyl Amide C₂₁H₂₀BrN₃O₂S
4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide 3,5-Dimethylpyrazole Benzamide Amide C₁₈H₁₈N₆O₃

Key Observations :

  • Functional Groups : Ester groups (e.g., methyl/ethyl benzoate) improve metabolic stability relative to amides .
  • Molecular Weight : The target compound (MW: ~466.3 g/mol) is heavier than analogs like the ethyl ester derivative (MW: ~332.8 g/mol) due to the bromine atom and benzoate moiety.

Key Observations :

  • Reagents: Potassium carbonate (K₂CO₃) and DMF are common in pyridazinone alkylation , while cesium carbonate (Cs₂CO₃) is used in oxadiazole couplings ().
  • Yields : Highly variable (e.g., 10% for 8a vs. 99.9% for 7a in ), depending on substituent steric effects and reaction optimization.
Pharmacological and Functional Comparisons

Pyridazinone derivatives exhibit diverse biological activities influenced by substituents:

Table 3: Reported Bioactivities of Analogous Compounds

Compound Activity/Application Reference
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate Anticonvulsant (preclinical evaluation) [3]
Pyridazinone-triazole derivatives Acetylcholinesterase inhibition [4]
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide Formyl peptide receptor antagonism [5]

Key Observations :

  • Structural-Activity Relationships (SAR) :
    • Halogenated Aromatics : 4-Bromophenyl may enhance receptor binding compared to chlorobenzyl .
    • Ester vs. Amide : Esters (e.g., target compound) may exhibit better blood-brain barrier penetration than amides .

Biological Activity

Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromophenyl group and a pyridazinone core suggests a variety of pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN3O3C_{18}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 396.26 g/mol. The compound features:

  • Pyridazinone Core : Known for its role in various biological activities.
  • Bromophenyl Substituent : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Acetamide Group : Potentially involved in enzyme inhibition mechanisms.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyridazinones can modulate the NLRP3 inflammasome pathway, leading to reduced inflammatory cytokine production.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDNLRP3 inflammasome inhibition
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide15COX-2 inhibition

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress markers in cell lines.

Assay TypeResult (EC50 µg/mL)
DPPH Scavenging25
ABTS Assay30

Study on Inflammatory Response

A study conducted on HT-29 colon cancer cells treated with this compound demonstrated significant reductions in pro-inflammatory markers such as IL-6 and TNF-alpha. The results indicated a decrease in NF-kB activation, which is crucial for the inflammatory response.

"The treatment led to an approximate 60% reduction in IL-6 levels compared to untreated controls" .

Cytotoxic Effects

In another study assessing the cytotoxicity of the compound against various cancer cell lines, it was found that this compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 12 µM.

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